1-(Heptafluoropropyl)trifluoroethanesultone
Description
1-(Heptafluoropropyl)trifluoroethanesultone is a fluorinated sultone (cyclic sulfonate ester) characterized by its highly fluorinated alkyl chain and sulfone functional group. Its structure includes a heptafluoropropyl group (C₃F₇) bonded to a trifluoroethylsultone moiety, imparting exceptional chemical stability, hydrophobicity, and resistance to thermal degradation. These properties make it relevant in specialized applications such as high-performance polymers, electrolytes for lithium-ion batteries, or as intermediates in organofluorine synthesis.
Properties
IUPAC Name |
3,4,4-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)oxathietane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O3S/c6-1(7,2(8,9)4(11,12)13)3(10)5(14,15)18-19(3,16)17 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIYMRHOENVDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896102 | |
| Record name | 3,4,4-Trifluoro-3-(heptafluoropropyl)-1,2lambda~6~-oxathietane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156465-44-0 | |
| Record name | 3,4,4-Trifluoro-3-(heptafluoropropyl)-1,2lambda~6~-oxathietane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Heptafluoropropyl)trifluoroethanesultone typically involves the reaction of heptafluoropropyl iodide with trifluoroethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the consistency and quality of the final product. These methods often include rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
1-(Heptafluoropropyl)trifluoroethanesultone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Heptafluoropropyl)trifluoroethanesultone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved properties.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural Analogues and Toxicity
The provided evidence highlights fluorinated compounds with varying chain lengths, functional groups, and substituents. For example:
- 1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 031185-67-8) shares the heptafluoropropyl group but incorporates a trioxabicyclo framework instead of a sultone. Its acute oral toxicity in mice (pLD₅₀ = 2.27) suggests moderate toxicity, comparable to other fluorinated bicyclic compounds like 1-Ethyl-4-(pentafluoroethyl)-2,6,7-trioxabicyclo[2.2.2]octane (pLD₅₀ = 2.21) .
- Perfluorinated acrylate esters (e.g., 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7-decafluorooctyl ester) exhibit similar hydrophobicity but differ in reactivity due to their ester linkages, which are less stable than sulfonate groups under acidic conditions .
Reactivity and Stability
- Chlorotrifluoroethylene (CFC 1113) and tetrafluoroethylene (TFE, R 1114) are fluorinated olefins with high thermal stability and inertness. Unlike 1-(Heptafluoropropyl)trifluoroethanesultone, these compounds lack sulfone groups, making them more volatile but less polarizable .
- Perfluorinated sulfonic acids (e.g., Nafion® derivatives) share sulfonate functionality but are linear polymers, contrasting with the cyclic sultone structure. Cyclic sultones typically exhibit higher ring strain and reactivity in ring-opening reactions .
Environmental and Regulatory Considerations
- Perfluorinated compounds (PFCs) like perfluorooctanesulfonic acid (PFOS) are regulated due to bioaccumulation risks. While this compound has a shorter perfluoroalkyl chain (C₃F₇ vs. C₈F₁₇ in PFOS), its environmental persistence remains a concern, as fluorinated sulfonates are resistant to degradation .
- Acute exposure limits for fluorinated compounds like trifluorovinyl chloride (LC₅₀ = 15,000 ppm in rats) suggest that this compound may require stringent handling protocols, though specific data are unavailable .
Data Tables
Table 1: Toxicity Comparison of Fluorinated Bicyclic Compounds
Table 2: Functional Group Comparison
| Compound | Key Functional Group | Stability to Hydrolysis | Key Application |
|---|---|---|---|
| This compound | Cyclic sulfonate | High (resists acid/base) | Battery electrolytes |
| Chlorotrifluoroethylene (CFC 1113) | Fluorinated alkene | Moderate | Refrigerants, polymers |
| 2-Propenoic acid, decafluorooctyl ester | Fluorinated acrylate | Low (ester hydrolysis) | Water-repellent coatings |
Biological Activity
Overview of 1-(Heptafluoropropyl)trifluoroethanesultone
This compound is a sulfonic acid derivative that contains multiple fluorinated groups. Its unique structure contributes to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.
The biological activity of sulfonic acid derivatives like this compound is often attributed to their ability to interact with biological membranes and proteins. The fluorinated groups can enhance lipophilicity and alter the compound's interaction with lipid bilayers, potentially affecting cell permeability and bioactivity.
Toxicity Studies
Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Preliminary studies on similar compounds suggest that the presence of multiple fluorine atoms may lead to increased stability against metabolic degradation, but this can also result in bioaccumulation and toxicity in living organisms.
Case Studies
- Antimicrobial Activity : Some studies have reported that sulfonic acid derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Cell Proliferation : Research on related sulfonic acid derivatives has indicated that they can influence cell proliferation and apoptosis pathways. This suggests that this compound might also interact with cellular signaling mechanisms.
- Environmental Impact : The environmental persistence of fluorinated compounds raises concerns regarding their ecological effects. Studies have shown that such compounds can affect aquatic organisms, leading to disruptions in ecosystems.
Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
